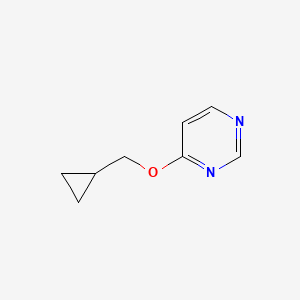

4-(Cyclopropylmethoxy)pyrimidine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(cyclopropylmethoxy)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c1-2-7(1)5-11-8-3-4-9-6-10-8/h3-4,6-7H,1-2,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOWCCCQBRKLVJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=NC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00744836 | |

| Record name | 4-(Cyclopropylmethoxy)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00744836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1245644-83-0 | |

| Record name | 4-(Cyclopropylmethoxy)pyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1245644-83-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Cyclopropylmethoxy)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00744836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(Cyclopropylmethoxy)pyrimidine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile chemical nature and diverse biological activities.[1] This guide provides a comprehensive technical overview of 4-(Cyclopropylmethoxy)pyrimidine, a specific derivative that holds promise as a valuable building block in the design of novel therapeutics. By synthesizing established principles of pyrimidine chemistry with insights into the influence of the cyclopropylmethoxy substituent, this document serves as a critical resource for researchers engaged in drug discovery and development.

Physicochemical Properties of 4-(Cyclopropylmethoxy)pyrimidine

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. While extensive experimental data for 4-(Cyclopropylmethoxy)pyrimidine is not widely available in the public domain, we can infer key characteristics based on its structure and data from analogous compounds.

Table 1: Physicochemical Properties of 4-(Cyclopropylmethoxy)pyrimidine

| Property | Value/Information | Source/Justification |

| IUPAC Name | 4-(Cyclopropylmethoxy)pyrimidine | - |

| CAS Number | 1245644-83-0 | [2] |

| Molecular Formula | C₈H₁₀N₂O | [2] |

| Molecular Weight | 150.18 g/mol | Calculated from formula |

| Appearance | Expected to be a crystalline solid or liquid at room temperature. | Based on similar small molecule pyrimidine derivatives.[3] |

| Melting Point | Experimental data not available. | - |

| Boiling Point | Experimental data not available. Predicted to be higher than unsubstituted pyrimidine (123-124 °C) due to increased molecular weight.[3] | - |

| Solubility | Expected to have moderate solubility in organic solvents like chloroform, methanol, and DMSO. Solubility in water is likely to be low. | General solubility of similar heterocyclic compounds. |

Structural Elucidation and Spectroscopic Data

While specific spectra for 4-(Cyclopropylmethoxy)pyrimidine are not publicly available, we can predict the key features based on its structure and spectroscopic data from related compounds.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyrimidine ring protons, the cyclopropyl group, and the methylene bridge. The pyrimidine protons will appear in the aromatic region, likely as doublets and a doublet of doublets. The methylene protons of the cyclopropylmethoxy group will be a doublet, coupled to the methine proton of the cyclopropyl group. The cyclopropyl protons themselves will present as complex multiplets in the upfield region of the spectrum.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbons of the pyrimidine ring, with those adjacent to the nitrogen atoms shifted downfield. The carbons of the cyclopropylmethoxy group will also be identifiable.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of 150.18. Fragmentation patterns would likely involve the loss of the cyclopropylmethyl group or cleavage of the ether linkage.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to exhibit characteristic absorption bands for C-H stretching of the aromatic and aliphatic groups, C=N and C=C stretching vibrations of the pyrimidine ring, and a prominent C-O stretching band for the ether linkage.

Synthesis of 4-(Cyclopropylmethoxy)pyrimidine

The synthesis of 4-(Cyclopropylmethoxy)pyrimidine can be approached through established methods for the preparation of substituted pyrimidines. A plausible and efficient route involves the nucleophilic aromatic substitution (SNAr) reaction on a suitable halopyrimidine precursor.

Proposed Synthetic Workflow

A common and effective method for introducing an alkoxy group onto a pyrimidine ring is the Williamson ether synthesis, adapted for a heterocyclic system. This involves the reaction of a chloropyrimidine with the corresponding alkoxide.

Caption: Proposed synthesis of 4-(Cyclopropylmethoxy)pyrimidine.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example based on standard organic synthesis techniques for similar compounds.

-

Preparation of Sodium Cyclopropylmethoxide: To a stirred solution of cyclopropylmethanol (1.1 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen) at 0 °C, add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise.

-

Causality: The use of a strong base like NaH is necessary to deprotonate the alcohol, forming the nucleophilic alkoxide. Anhydrous conditions are crucial to prevent quenching of the base and alkoxide.

-

-

Reaction with 4-Chloropyrimidine: After the evolution of hydrogen gas ceases (indicating complete formation of the alkoxide), add a solution of 4-chloropyrimidine (1.0 eq) in anhydrous THF dropwise to the reaction mixture at 0 °C.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Self-Validation: TLC analysis allows for the real-time tracking of the consumption of the starting material (4-chloropyrimidine) and the formation of the product, ensuring the reaction goes to completion.

-

-

Workup: Upon completion, carefully quench the reaction by the slow addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-(Cyclopropylmethoxy)pyrimidine.

Chemical Reactivity and Potential for Further Functionalization

The reactivity of 4-(Cyclopropylmethoxy)pyrimidine is dictated by the electronic nature of the pyrimidine ring and the properties of the cyclopropylmethoxy substituent.

Reactivity of the Pyrimidine Core

The pyrimidine ring is an electron-deficient heterocycle, which influences its reactivity.[4]

-

Electrophilic Aromatic Substitution: Due to the electron-withdrawing nature of the two nitrogen atoms, electrophilic substitution on the pyrimidine ring is generally difficult and requires harsh conditions. If it occurs, substitution is most likely at the C-5 position, which is the most electron-rich carbon.

-

Nucleophilic Aromatic Substitution: The electron deficiency of the pyrimidine ring makes it susceptible to nucleophilic attack, particularly if there are good leaving groups present on the ring.

-

N-Alkylation and N-Oxidation: The lone pairs of electrons on the nitrogen atoms make them nucleophilic and susceptible to alkylation or oxidation.

Influence of the Cyclopropylmethoxy Group

The cyclopropylmethoxy group is an electron-donating group through induction and can influence the reactivity of the pyrimidine ring. It can also be a site for metabolic modification in biological systems.

Caption: Key reactivity sites of 4-(Cyclopropylmethoxy)pyrimidine.

Applications in Drug Discovery and Medicinal Chemistry

The pyrimidine scaffold is a "privileged structure" in medicinal chemistry, appearing in a wide array of approved drugs with diverse therapeutic applications.[5][6] These include anticancer, antiviral, antibacterial, and anti-inflammatory agents. The incorporation of a cyclopropylmethoxy group can enhance metabolic stability and improve binding affinity to biological targets.

Role as a Pharmacophore

4-(Cyclopropylmethoxy)pyrimidine can serve as a key building block or pharmacophore in the design of new therapeutic agents. Its potential applications are broad, and it could be incorporated into molecules targeting a variety of enzymes and receptors. Pyrimidine derivatives are known to act as inhibitors of kinases, which are crucial targets in oncology.[7]

Potential in Modulating Signaling Pathways

Given the prevalence of pyrimidine-based compounds in medicine, it is plausible that derivatives of 4-(Cyclopropylmethoxy)pyrimidine could be designed to modulate key signaling pathways implicated in disease. For example, many kinase inhibitors that target pathways involved in cell proliferation and survival contain a pyrimidine core.

Caption: Hypothetical role in a kinase signaling pathway.

Conclusion

4-(Cyclopropylmethoxy)pyrimidine is a promising, yet underexplored, chemical entity with significant potential in medicinal chemistry. Its synthesis is achievable through standard methodologies, and its pyrimidine core provides a well-established foundation for the development of biologically active compounds. The presence of the cyclopropylmethoxy group offers opportunities for enhancing pharmacokinetic and pharmacodynamic properties. This guide provides a foundational understanding of its chemical properties and potential applications, serving as a catalyst for further research and development in this area.

References

-

Discovery and Analysis of 4H-Pyridopyrimidines, a Class of Selective Bacterial Protein Synthesis Inhibitors. (n.d.). PubMed Central. Retrieved from [Link]

-

Physicochemical properties of some pyrimidine derivatives in some organic solvents. (2018). MedCrave. Retrieved from [Link]

-

Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. (2016). Science Alert. Retrieved from [Link]

-

Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. (n.d.). PubMed Central. Retrieved from [Link]

-

Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. (n.d.). PubMed Central. Retrieved from [Link]

-

Synthesis and Biological Characterization of 1,4,5,6-tetrahydropyrimidine and 2-amino-3,4,5,6-tetrahydropyridine Derivatives as Selective m1 Agonists. (2000). PubMed. Retrieved from [Link]

-

Supporting Information Pyrimidine-Cored Extended π-Systems: General Synthesis and Interesting Fluorescent Properties. (n.d.). AWS. Retrieved from [Link]

-

Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. (n.d.). PubMed. Retrieved from [Link]

-

An overview on synthesis and biological activity of pyrimidines. (2019). ResearchGate. Retrieved from [Link]

-

Pyrimidine, 4-methyl-. (n.d.). NIST WebBook. Retrieved from [Link]

-

Synthesis, Characterization and Antitumor Activity of Some Novel Pyrimidine Sulfonamide Derivatives. (n.d.). JOCPR. Retrieved from [Link]

-

Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1) Using a Structure-Based Hybridization Approach. (2016). ACS Publications. Retrieved from [Link]

-

Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. (2006). ScienceDirect. Retrieved from [Link]

-

13C NMR spectra of synthesized model compound 4f. (n.d.). ResearchGate. Retrieved from [Link]

-

Pyrimidine Metabolism. (n.d.). SMPDB. Retrieved from [Link]

-

Infrared Spectra of 2-Amino-4,6-Dichloro Pyrimidine. (n.d.). Asian Journal of Chemistry. Retrieved from [Link]

-

1H NMR of (4R,5R)-Dimethyl-2,2-dipropyl-1,3-dioxolane-4,5-dicarboxylate ((R,R)-1b) (CDCl3) 13C NMR of (R,R) - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

13C NMR Spectrum (1D, 25 MHz, D2O, predicted) (NP0016950). (n.d.). NP-MRD. Retrieved from [Link]

-

A Strategy to Minimize Reactive Metabolite Formation: Discovery of (S)-4-(1-Cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethyl pyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile as a Potent, Orally Bioavailable Corticotropin-Releasing Factor. (2009). ResearchGate. Retrieved from [Link]

Sources

- 1. 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scialert.net [scialert.net]

- 4. SMPDB [smpdb.ca]

- 5. researchgate.net [researchgate.net]

- 6. 5-(3-hydroxy-4-methoxybenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione | C12H10N2O5 | CID 3895644 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Discovery and Analysis of 4H-Pyridopyrimidines, a Class of Selective Bacterial Protein Synthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: 4-(Cyclopropylmethoxy)pyrimidine (CAS 1245644-83-0)

[1]

Executive Summary

4-(Cyclopropylmethoxy)pyrimidine (CAS 1245644-83-0 ) is a specialized heterocyclic building block utilized in the synthesis of pharmaceutical agents, particularly kinase inhibitors and G-protein coupled receptor (GPCR) antagonists.[1] Its structural core—a pyrimidine ring substituted at the C4 position with a cyclopropylmethyl ether—serves as a bioisostere for other lipophilic aromatic ethers, offering unique metabolic stability and hydrophobic interactions within protein binding pockets.

This guide details the physicochemical properties, validated synthesis protocols, and quality control parameters required for the integration of this scaffold into high-throughput medicinal chemistry campaigns.

Chemical Identity & Physicochemical Properties[2][3][4][5][6]

| Property | Data |

| IUPAC Name | 4-(Cyclopropylmethoxy)pyrimidine |

| CAS Number | 1245644-83-0 |

| Molecular Formula | C₈H₁₀N₂O |

| Molecular Weight | 150.18 g/mol |

| SMILES | C1CC1COC2=NC=NC=C2 |

| Appearance | Colorless to pale yellow oil or low-melting solid |

| Solubility | Soluble in DMSO, Methanol, DCM, Ethyl Acetate; Sparingly soluble in water |

| LogP (Predicted) | ~1.2 – 1.5 (Lipophilic ether tail increases permeability) |

| pKa (Predicted) | ~2.5 (Pyrimidine N1), making it a weak base |

Synthetic Methodology

The synthesis of 4-(cyclopropylmethoxy)pyrimidine typically proceeds via a Nucleophilic Aromatic Substitution (SₙAr) mechanism.[1] The electron-deficient nature of the pyrimidine ring (specifically at the 2- and 4-positions) facilitates the displacement of a leaving group (chloride) by an alkoxide nucleophile.[1]

Mechanism of Action

The reaction relies on the activation of cyclopropylmethanol by a strong base to form the alkoxide, which then attacks the electrophilic C4 carbon of the pyrimidine. The nitrogen atoms in the ring stabilize the Meisenheimer complex intermediate before the chloride is eliminated.

Validated Protocol

Reagents:

-

Substrate: 4-Chloropyrimidine (CAS 17180-93-7) or 4-Chloropyrimidine HCl[1]

-

Nucleophile: Cyclopropylmethanol (CAS 2516-33-8)[1]

-

Base: Sodium Hydride (NaH, 60% in oil) or Potassium tert-butoxide (KOtBu)[1]

-

Solvent: Anhydrous THF or DMF

Step-by-Step Procedure:

-

Alkoxide Formation:

-

Charge a flame-dried reaction flask with anhydrous THF (10 mL/g substrate) under nitrogen atmosphere.

-

Add Cyclopropylmethanol (1.1 equiv) and cool to 0°C.

-

Portion-wise add Sodium Hydride (1.2 equiv).[1] Caution: Hydrogen gas evolution.

-

Stir at 0°C for 30 minutes until gas evolution ceases and a clear alkoxide solution forms.

-

-

Nucleophilic Attack:

-

Workup & Isolation:

-

Purification:

-

Purify the crude residue via flash column chromatography using a gradient of Hexane/Ethyl Acetate (0% → 40% EtOAc).[1]

-

Yield Expectation: 75–85%.

-

Visualized Workflow (DOT)

Caption: Step-by-step synthesis workflow for CAS 1245644-83-0 via SₙAr mechanism.

Characterization & Quality Control

To ensure the integrity of the building block for downstream applications, the following analytical signatures must be verified.

| Technique | Expected Signal / Result |

| ¹H NMR (CDCl₃, 400 MHz) | Pyrimidine Ring: • δ ~8.75 ppm (s, 1H, H-2)• δ ~8.40 ppm (d, J=5.8 Hz, 1H, H-6)• δ ~6.75 ppm (d, J=5.8 Hz, 1H, H-5)Side Chain: • δ ~4.15 ppm (d, J=7.2 Hz, 2H, O-CH₂)• δ ~1.25 ppm (m, 1H, CH-cyclopropyl)• δ ~0.60 ppm (m, 2H, CH₂)• δ ~0.35 ppm (m, 2H, CH₂) |

| LC-MS (ESI+) | [M+H]⁺ = 151.2 m/z .[1] Single peak >98% purity. |

| TLC (Hex:EtOAc 1:1) | R_f ≈ 0.4–0.5 (UV active).[1] |

Applications in Drug Discovery[8][9][10]

The 4-(cyclopropylmethoxy)pyrimidine moiety functions as a "privileged scaffold" in medicinal chemistry.[1] It is frequently employed to optimize the Pharmacokinetic (PK) profile of lead compounds.[1]

Structure-Activity Relationship (SAR) Utility

-

Lipophilicity Modulation: The cyclopropyl group adds lipophilicity (increasing permeability) without the metabolic liability of a flexible n-propyl or n-butyl chain.[1] The cyclopropyl ring is metabolically robust against cytochrome P450 oxidation compared to linear alkyl chains.

-

Steric Fit: The volume of the cyclopropylmethoxy group often fills hydrophobic pockets (e.g., the ribose binding pocket of kinases or allosteric sites of GPCRs) more efficiently than a simple methoxy or ethoxy group.

-

Kinase Inhibition: This fragment is homologous to motifs found in inhibitors of JAK , EGFR , and VEGFR kinases, where the pyrimidine nitrogen acts as a hydrogen bond acceptor for the hinge region of the kinase ATP-binding site.

Logical Pathway for Lead Optimization

Caption: Decision logic for incorporating the cyclopropylmethoxy motif during lead optimization.

Safety & Handling

-

Hazard Classification: Irritant (Skin, Eye, Respiratory).

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Hygroscopic.

-

Reactivity: Stable under normal conditions. Incompatible with strong oxidizing agents and strong acids.

-

Spill Response: Absorb with inert material (sand/vermiculite).[1] Do not flush into surface water.

References

Technical Guide: Scalable Synthesis of 4-(Cyclopropylmethoxy)pyrimidine

Executive Summary

This technical guide details the synthetic pathways for 4-(cyclopropylmethoxy)pyrimidine , a structural motif increasingly prevalent in medicinal chemistry due to the metabolic stability of the cyclopropyl group and the lipophilic modulation provided by the ether linkage.

This document prioritizes the Nucleophilic Aromatic Substitution (

Retrosynthetic Analysis & Strategic Planning

The construction of the ether bond at the pyrimidine C4 position is the critical disconnection. The electron-deficient nature of the pyrimidine ring (specifically at positions 2, 4, and 6) makes it an ideal electrophile for nucleophilic attack.

Strategic Disconnections

-

Path A (

- Preferred): Disconnection at the C4-Oxygen bond using an alkoxide nucleophile and a halopyrimidine electrophile. -

Path B (Mitsunobu): Disconnection at the C4-Oxygen bond using a neutral alcohol and a hydroxy-pyrimidine (lactam tautomer).

| Parameter | Path A ( | Path B (Mitsunobu) |

| Precursors | 4-Chloropyrimidine + Cyclopropylmethanol | 4-Hydroxypyrimidine + Cyclopropylmethanol |

| Reagents | NaH, KOtBu, or | |

| Atom Economy | High | Low (generates |

| Scalability | Excellent | Poor (chromatography often required) |

| Key Risk | Base-sensitive functional groups | Removal of byproducts |

Primary Route: Nucleophilic Aromatic Substitution ( )[2]

This is the standard protocol for multigram to kilogram synthesis. The reaction relies on the activation of the pyrimidine ring by the ring nitrogens, which stabilize the anionic intermediate (Meisenheimer complex).

Reaction Mechanism

The reaction proceeds via an Addition-Elimination mechanism.[1] The cyclopropylmethoxide anion attacks the C4 position, breaking aromaticity to form a resonance-stabilized anionic intermediate. Re-aromatization expels the chloride leaving group.

Figure 1: Mechanistic flow of the base-mediated

Detailed Experimental Protocol

Scale: 10 mmol (adaptable)

Reagents:

-

4-Chloropyrimidine hydrochloride: 1.51 g (10 mmol)

-

Cyclopropylmethanol: 0.86 g (12 mmol, 1.2 eq)

-

Sodium Hydride (60% dispersion in oil): 0.88 g (22 mmol, 2.2 eq)

-

Solvent: Anhydrous THF (Tetrahydrofuran) or DMF (Dimethylformamide)

Step-by-Step Methodology:

-

Alkoxide Formation:

-

Flame-dry a 100 mL round-bottom flask (RBF) and purge with nitrogen.

-

Add NaH (2.2 eq) and wash with dry hexanes (2x) to remove mineral oil if downstream purification is sensitive to lipophiles; otherwise, use as is.

-

Suspend NaH in anhydrous THF (20 mL) and cool to 0°C.

-

Add Cyclopropylmethanol (1.2 eq) dropwise over 15 minutes. Caution: Hydrogen gas evolution.

-

Stir at 0°C for 30 minutes to ensure complete deprotonation.

-

-

Coupling:

-

Dissolve 4-Chloropyrimidine (1.0 eq) in THF (10 mL).

-

Critical Step: Add the pyrimidine solution dropwise to the alkoxide solution at 0°C.

-

Reasoning: Adding the electrophile to the nucleophile ensures the base is consumed by the alcohol first, preventing base-catalyzed degradation of the chloropyrimidine.

-

Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours.

-

-

Monitoring:

-

Monitor by TLC (System: 30% EtOAc/Hexanes) or LC-MS. Look for the disappearance of the starting material (UV active) and the appearance of the product (

).

-

-

Workup:

-

Quench carefully with saturated aqueous

at 0°C. -

Extract with EtOAc (3 x 30 mL).

-

Wash combined organics with water (2x) and brine (1x).

-

Dry over

, filter, and concentrate in vacuo.

-

-

Purification:

-

The crude oil is often sufficiently pure (>95%). If necessary, purify via flash column chromatography (Silica gel, 0-40% EtOAc in Hexanes).

-

Alternative Route: Mitsunobu Coupling

This route is reserved for scenarios where the pyrimidine substrate contains base-sensitive groups (e.g., esters, nitro groups) that would not survive the NaH/KOtBu conditions of the

Protocol Overview

Reagents:

-

Pyrimidin-4(3H)-one (Tautomer of 4-hydroxypyrimidine)

-

Triphenylphosphine (

)[4][5][6] -

DIAD (Diisopropyl azodicarboxylate) or DEAD

Methodology:

-

Dissolve 4-hydroxypyrimidine (1.0 eq), cyclopropylmethanol (1.2 eq), and

(1.5 eq) in anhydrous THF under -

Cool to 0°C.

-

Add DIAD (1.5 eq) dropwise.[7] Note: The reaction solution usually turns yellow.

-

Stir at RT for 12–18 hours.

-

Purification Challenge: The major byproduct is triphenylphosphine oxide (

).[7] Trituration with cold ether or rigorous chromatography is required.

Process Decision Matrix

Use the following logic flow to determine the appropriate synthetic strategy for your specific derivative.

Figure 2: Decision matrix for route selection.

Analytical Characterization

To validate the synthesis, the following spectral data should be obtained.

| Technique | Expected Signal / Observation | Interpretation |

| 1H NMR | Cyclopropyl ring protons (high field). | |

| 1H NMR | Cyclopropyl methine proton. | |

| 1H NMR | ||

| 1H NMR | Pyrimidine aromatic protons (deshielded). | |

| LC-MS | Confirms molecular weight. |

Safety & Handling

-

Cyclopropylmethanol: Flammable liquid. Vapor may cause flash fire. Store in a cool, well-ventilated place.

-

4-Chloropyrimidine: Highly reactive. Hydrolyzes rapidly in moist air to release HCl. Store in a freezer under inert atmosphere.

-

Sodium Hydride (NaH): Pyrophoric solid. Reacts violently with water releasing flammable hydrogen gas. Use only in dry solvents under inert atmosphere.

References

-

Nucleophilic Arom

) Mechanism : -

Mitsunobu Reaction Protocols

- Chemical Substance Data

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. DE19543087A1 - Process for the preparation of cyclopropylmethanol - Google Patents [patents.google.com]

- 3. US5728896A - Process for the preparation of hydroxymethyl-cyclopropane - Google Patents [patents.google.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. organicreactions.org [organicreactions.org]

- 6. glaserr.missouri.edu [glaserr.missouri.edu]

- 7. organic-synthesis.com [organic-synthesis.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. CAS 1249603-83-5 | 4-Chloro-6-(cyclopropylmethoxy)pyrimidine - Synblock [synblock.com]

- 10. bu.edu.eg [bu.edu.eg]

- 11. Mitsunobu Reaction [organic-chemistry.org]

- 12. researchgate.net [researchgate.net]

The Strategic Role of 4-(Cyclopropylmethoxy)pyrimidine in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its versatile structure allows for multi-directional substitution, enabling the fine-tuning of physicochemical and pharmacological properties. This guide focuses on a specific, yet increasingly important derivative: 4-(Cyclopropylmethoxy)pyrimidine. We will delve into its synthesis, chemical properties, and, most importantly, its emerging role as a key building block in the development of next-generation therapeutics, particularly in the realm of kinase inhibitors for oncology and inflammatory diseases. This document serves as a technical resource, providing both a theoretical framework and practical, field-proven insights into the application of this valuable compound.

The Pyrimidine Core: A Privileged Scaffold in Medicinal Chemistry

The six-membered heterocyclic pyrimidine ring, with its two nitrogen atoms at positions 1 and 3, is a fundamental component of life, forming the basis of the nucleobases uracil, thymine, and cytosine.[1] This inherent biological relevance has made pyrimidine and its derivatives a fertile ground for drug discovery. The pyrimidine core is present in a wide array of therapeutic agents with a broad spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, antibacterial, and antifungal properties.[1] Its ability to act as a bioisostere for other aromatic systems and to form key hydrogen bond interactions with biological targets contributes to its status as a "privileged scaffold."

The substitution pattern on the pyrimidine ring is critical for its biological activity. The 4- and 6-positions are particularly amenable to modification, allowing for the introduction of various functional groups that can modulate a compound's potency, selectivity, and pharmacokinetic profile.

Synthesis of 4-(Cyclopropylmethoxy)pyrimidine: A Strategic Intermediate

The synthesis of 4-(cyclopropylmethoxy)pyrimidine is not explicitly detailed in readily available literature as a final product with reported biological activity. However, its synthesis as a key intermediate can be confidently proposed based on well-established reactions of substituted pyrimidines. The most logical and industrially scalable approach involves the nucleophilic substitution of a leaving group at the 4-position of a pyrimidine ring with cyclopropylmethoxide.

A common and versatile starting material for this synthesis is 4,6-dichloropyrimidine . This precursor allows for sequential and regioselective substitution at the 4- and 6-positions.

Proposed Synthetic Workflow

The overall synthetic strategy involves two key steps: the preparation of sodium cyclopropylmethoxide and the subsequent nucleophilic aromatic substitution reaction.

Caption: Proposed synthetic workflow for 4-Chloro-6-(cyclopropylmethoxy)pyrimidine.

Detailed Experimental Protocol (Proposed)

Step 1: Preparation of Sodium Cyclopropylmethoxide

-

To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) in anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) under an inert atmosphere (argon or nitrogen) at 0 °C, add cyclopropylmethanol (1.0 equivalent) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the evolution of hydrogen gas ceases. This results in a solution or slurry of sodium cyclopropylmethoxide.

Causality: The use of a strong base like NaH is essential to deprotonate the weakly acidic hydroxyl group of cyclopropylmethanol, forming the highly nucleophilic alkoxide. The reaction is performed under anhydrous conditions to prevent quenching of the NaH and the resulting alkoxide.

Step 2: Synthesis of 4-Chloro-6-(cyclopropylmethoxy)pyrimidine

-

In a separate reaction vessel, dissolve 4,6-dichloropyrimidine (1.0 equivalent) in anhydrous THF or DMF under an inert atmosphere.

-

Cool the solution to 0-10 °C.

-

Slowly add the freshly prepared solution of sodium cyclopropylmethoxide (1.0-1.2 equivalents) to the solution of 4,6-dichloropyrimidine.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-4 hours at room temperature.

-

Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford 4-chloro-6-(cyclopropylmethoxy)pyrimidine.

Self-Validation: The progress of the reaction can be easily monitored by TLC, observing the consumption of the starting material (4,6-dichloropyrimidine) and the appearance of a new, typically less polar, product spot. The final product can be characterized by standard analytical techniques such as NMR (¹H and ¹³C), mass spectrometry, and IR spectroscopy to confirm its structure and purity.

Physicochemical Properties

| Property | Predicted Value | Significance in Drug Discovery |

| Molecular Weight | ~170.6 g/mol | Falls within the range of Lipinski's Rule of Five, suggesting good potential for oral bioavailability. |

| logP | ~1.5 - 2.0 | Indicates a favorable balance between hydrophilicity and lipophilicity for membrane permeability. |

| Topological Polar Surface Area (TPSA) | ~38.7 Ų | Suggests good potential for oral absorption and blood-brain barrier penetration. |

| Hydrogen Bond Donors | 0 | The absence of hydrogen bond donors can enhance membrane permeability. |

| Hydrogen Bond Acceptors | 3 | The nitrogen atoms in the pyrimidine ring and the ether oxygen can act as hydrogen bond acceptors, facilitating interactions with biological targets. |

| Rotatable Bonds | 2 | A low number of rotatable bonds is generally associated with better oral bioavailability. |

Note: These values are estimations and should be confirmed experimentally.

Applications in Drug Discovery: A Gateway to Potent and Selective Kinase Inhibitors

The true value of 4-(cyclopropylmethoxy)pyrimidine lies in its utility as a versatile intermediate for the synthesis of more complex, biologically active molecules. The presence of the reactive chlorine atom at the 4-position allows for further functionalization, most commonly through nucleophilic substitution or cross-coupling reactions.

The Role of the Cyclopropylmethoxy Moiety

The cyclopropyl group is a popular substituent in medicinal chemistry for several reasons:

-

Metabolic Stability: The cyclopropyl ring is generally resistant to metabolic degradation, which can improve the pharmacokinetic profile of a drug candidate.

-

Conformational Rigidity: The rigid nature of the cyclopropyl group can help to lock the molecule into a specific conformation that is favorable for binding to its biological target, potentially increasing potency and selectivity.

-

Lipophilicity and Solubility: The cyclopropyl group can increase the lipophilicity of a molecule, which can enhance membrane permeability. However, its small size means that this increase is often modest, helping to maintain a good balance with aqueous solubility.

Kinase Inhibition: A Promising Therapeutic Arena

Protein kinases are a large family of enzymes that play a critical role in cell signaling. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer and inflammatory disorders.[3] As such, kinase inhibitors have become a major focus of modern drug discovery.

The pyrimidine scaffold is a well-established core for the design of kinase inhibitors. Many approved kinase inhibitors, such as imatinib and gefitinib, feature a pyrimidine or a related heterocyclic core. This is because the nitrogen atoms of the pyrimidine ring can mimic the hydrogen bonding interactions of the adenine ring of ATP, the natural substrate for kinases, in the enzyme's active site.

4,6-disubstituted pyrimidines have been extensively explored as inhibitors of a variety of kinases, including:

-

Epidermal Growth Factor Receptor (EGFR): A key target in non-small cell lung cancer.[4]

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2): A crucial regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth.[5]

-

Fibroblast Growth Factor Receptor 1 (FGFR1): Another important target in angiogenesis and cancer.[5]

-

Janus Kinases (JAKs): Involved in inflammatory signaling pathways.[3]

Hypothetical Application: Design of a Selective Kinase Inhibitor

Starting from 4-chloro-6-(cyclopropylmethoxy)pyrimidine, a medicinal chemist can readily synthesize a library of potential kinase inhibitors. A common strategy is to introduce an amino group at the 4-position, often an aniline derivative, through a nucleophilic aromatic substitution reaction.

Caption: Synthetic route to a potential kinase inhibitor and its hypothetical binding mode.

In this hypothetical example, the 4-anilino group can form key hydrogen bonds with the hinge region of the kinase active site, while the 6-(cyclopropylmethoxy) group can occupy a hydrophobic pocket, contributing to the overall binding affinity and selectivity of the compound. The substituents on the aniline ring can be varied to further optimize these interactions and to fine-tune the physicochemical properties of the molecule.

Conclusion

4-(Cyclopropylmethoxy)pyrimidine is a strategically important building block in modern medicinal chemistry. While not a therapeutic agent in its own right, its straightforward synthesis and the valuable properties imparted by the cyclopropylmethoxy group make it an attractive starting point for the development of novel drug candidates. Its primary application lies in the synthesis of 4,6-disubstituted pyrimidines, a class of compounds that has shown significant promise as potent and selective kinase inhibitors for the treatment of cancer and inflammatory diseases. As our understanding of the molecular drivers of disease continues to grow, the demand for versatile and intelligently designed chemical scaffolds like 4-(cyclopropylmethoxy)pyrimidine is only set to increase. This guide provides a foundational understanding for researchers looking to leverage the potential of this valuable compound in their drug discovery programs.

References

-

Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents. (2023). MDPI. Available at: [Link]

-

Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. (2024). PubMed. Available at: [Link]

- Synthesis and biological activities of some new pyrimidine derivatives from chalcones. (2014). Der Pharma Chemica.

- Pyrimidine derivatives: Significance and symbolism. (2025). ScienceDirect.

-

Discovery of 4,6-Disubstituted Pyrimidine Derivatives as Novel Dual VEGFR2/FGFR1 Inhibitors. (2021). PubMed. Available at: [Link]

- Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance. (2025). International Journal of Pharmaceutical Sciences Review and Research.

-

Design, synthesis and pharmacological evaluation of N4,N6-disubstituted pyrimidine-4,6-diamine derivatives as potent EGFR inhibitors in non-small cell lung cancer. (2018). PubMed. Available at: [Link]

-

Design, Synthesis, and SAR Studies of 4-Substituted Methoxylbenzoyl-aryl-thiazoles Analogues as Potent and Orally Bioavailable Anticancer Agents. (2014). PubMed Central. Available at: [Link]

- Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. (2024). MDPI.

- A REVIEW ON SYNTHESIS AND BIOLOGICAL ACTIVITIES OF PYRIMIDINE. (2012). International Journal of Pharmacy and Biological Sciences.

-

Modification of pyrimidine derivatives from antiviral agents to antitumor agents. (2006). PubMed. Available at: [Link]

- Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (2021). RSC Publishing.

- Pyrimidine derivatives for enhancing antitumor activity. (1994). Google Patents.

- Pyrazolyl-pyrimidine derivatives as kinase inhibitors. (2015). Google Patents.

-

Design, synthesis, and SAR studies of novel 4-methoxyphenyl pyrazole and pyrimidine derivatives as potential dual tyrosine kinase inhibitors targeting both EGFR and VEGFR-2. (2022). PubMed. Available at: [Link]

- Bi-aryl meta-pyrimidine inhibitors of kinases. (2010). Google Patents.

-

Alkynylpyrimidine amide derivatives as potent, selective, and orally active inhibitors of Tie-2 kinase. (2007). PubMed. Available at: [Link]

- Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. (2023).

- Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Deriv

- PCT International Application No. WO 03/077914 A1. (2003).

- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). ScienceDirect.

- Protein kinase inhibitors. (2010). Google Patents.

- Pyrimidopyrimidinones useful as Wee-1 kinase inhibitors. (2016). Google Patents.

Sources

- 1. ijpbs.com [ijpbs.com]

- 2. gsconlinepress.com [gsconlinepress.com]

- 3. Bi-aryl meta-pyrimidine inhibitors of kinases - Patent US-7825246-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Design, synthesis and pharmacological evaluation of N4,N6-disubstituted pyrimidine-4,6-diamine derivatives as potent EGFR inhibitors in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of 4,6-Disubstituted Pyrimidine Derivatives as Novel Dual VEGFR2/FGFR1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

HPLC analysis of 4-(Cyclopropylmethoxy)pyrimidine

An Application Note for the Isocratic HPLC-UV Analysis and Validation for the Quantification of 4-(Cyclopropylmethoxy)pyrimidine

Abstract

This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 4-(Cyclopropylmethoxy)pyrimidine. Developed for researchers, quality control analysts, and drug development professionals, this guide provides a comprehensive framework from method development principles to a complete validation protocol according to the International Council for Harmonisation (ICH) guidelines. The described isocratic reversed-phase method is demonstrated to be specific, linear, accurate, and precise for its intended purpose.

Introduction and Physicochemical Profile

4-(Cyclopropylmethoxy)pyrimidine is a heterocyclic compound featuring a pyrimidine core, a structure of significant interest in medicinal chemistry and drug discovery due to the diverse biological activities of pyrimidine derivatives.[1][2] Accurate quantification of this molecule is critical for purity assessment, stability studies, and formulation development. High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose, offering high resolution and sensitivity.[3]

Physicochemical Properties of 4-(Cyclopropylmethoxy)pyrimidine:

To develop a robust HPLC method, understanding the analyte's properties is paramount.

| Property | Value | Source |

| Chemical Structure | (Structure based on name) | |

| CAS Number | 1245644-83-0 | |

| Molecular Formula | C₈H₁₀N₂O | |

| Molecular Weight | 150.18 g/mol | |

| Predicted Nature | Basic, due to the nitrogen atoms in the pyrimidine ring. Pyrimidines are known to be soluble in water and can form salts with mineral acids.[2][4] | N/A |

The presence of the pyrimidine ring suggests UV absorbance, making UV detection a suitable choice. The compound's overall polarity is moderate, making it an ideal candidate for reversed-phase chromatography.

HPLC Method Development Strategy

The goal was to develop a simple, isocratic reversed-phase HPLC method suitable for routine quality control. The development process is guided by principles outlined in the United States Pharmacopeia (USP) General Chapter <621> on Chromatography.[5][6]

Column Selection

A C18 (octadecylsilyl) stationary phase was selected. C18 columns are widely used in reversed-phase HPLC and provide excellent retention and separation for a broad range of moderately polar to nonpolar compounds like 4-(Cyclopropylmethoxy)pyrimidine.[3] A column with standard dimensions (e.g., 4.6 x 150 mm, 5 µm particle size) was chosen for its balance of efficiency, resolution, and backpressure.

Mobile Phase Selection and Optimization

-

Organic Modifier: Acetonitrile (ACN) was chosen over methanol due to its lower viscosity (resulting in lower backpressure) and superior UV transparency.

-

Aqueous Phase: A phosphate buffer was selected to maintain a consistent pH. The pKa of the pyrimidine ring's nitrogen atoms influences its ionization state. By buffering the mobile phase to a pH of ~6.8, the analyte remains in a consistent protonation state, ensuring a single, sharp chromatographic peak and reproducible retention times.

-

Composition: An isocratic elution was preferred for its simplicity and robustness. The ratio of acetonitrile to phosphate buffer was systematically varied to achieve a retention time between 3 and 10 minutes, ensuring sufficient separation from the solvent front without unnecessarily long run times.

Detector Wavelength Selection

The UV spectrum of 4-(Cyclopropylmethoxy)pyrimidine was scanned to determine the wavelength of maximum absorbance (λmax). For pyrimidine and its derivatives, strong absorbance is typically observed in the 250-280 nm range. A detection wavelength of 265 nm was selected to provide optimal sensitivity for the analyte.

Recommended HPLC Protocol

This finalized protocol is designed for the quantitative determination of 4-(Cyclopropylmethoxy)pyrimidine.

Chromatographic Conditions

| Parameter | Condition |

| Instrument | Agilent 1260 Infinity II LC System or equivalent |

| Column | Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | 20mM Potassium Phosphate Buffer (pH 6.8) : Acetonitrile (60:40, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detector | UV-Vis Diode Array Detector (DAD) |

| Detection Wavelength | 265 nm |

| Run Time | 10 minutes |

Reagent and Sample Preparation

-

Mobile Phase Preparation:

-

To prepare 1 L of 20mM Potassium Phosphate Buffer (pH 6.8), dissolve 2.72 g of monobasic potassium phosphate (KH₂PO₄) in 900 mL of HPLC-grade water. Adjust the pH to 6.8 using dilute potassium hydroxide. Make up the final volume to 1000 mL.

-

Filter the buffer through a 0.45 µm nylon membrane filter.

-

Combine 600 mL of the filtered buffer with 400 mL of HPLC-grade acetonitrile. Degas the final mobile phase by sonication or helium sparging.

-

-

Standard Stock Solution (1000 µg/mL):

-

Accurately weigh 25 mg of 4-(Cyclopropylmethoxy)pyrimidine reference standard into a 25 mL volumetric flask.

-

Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (Diluent).

-

-

Working Standard Solution (100 µg/mL):

-

Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the Diluent.

-

-

Sample Preparation:

-

Prepare the sample to a theoretical concentration of 100 µg/mL of 4-(Cyclopropylmethoxy)pyrimidine using the Diluent.

-

Filter the final sample solution through a 0.45 µm PTFE syringe filter before injection.

-

System Suitability Testing (SST)

Before performing any analysis, the chromatographic system must be verified to be suitable for the intended application. This is done by running a System Suitability Test (SST) as per USP <621> guidelines.[7]

Procedure: Inject the Working Standard Solution (100 µg/mL) five consecutive times.

| Parameter | Acceptance Criteria | Rationale |

| Tailing Factor (T) | T ≤ 2.0 | Ensures peak symmetry, which is crucial for accurate integration. |

| Relative Standard Deviation (RSD) of Peak Area | RSD ≤ 2.0% | Demonstrates the precision of the injection and the stability of the system.[7] |

| Theoretical Plates (N) | N ≥ 2000 | Indicates the efficiency of the column separation. |

HPLC Method Validation Protocol (ICH Q2(R1))

The analytical method was validated according to the ICH Harmonised Tripartite Guideline Q2(R1) to demonstrate its suitability for its intended purpose.[8][9][10]

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

-

Protocol: Inject the diluent (blank), a placebo solution, a standard solution, and a sample solution.

-

Acceptance Criteria: The blank and placebo injections should show no interfering peaks at the retention time of the 4-(Cyclopropylmethoxy)pyrimidine peak.

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.

-

Protocol: Prepare a series of at least five calibration standards from the stock solution, covering a range of 50% to 150% of the nominal working concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

-

Data Analysis: Plot the peak area response versus the concentration and perform a linear regression analysis.

-

Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

Table of Representative Linearity Data:

| Concentration (µg/mL) | Peak Area (mAU*s) |

| 50 | 248500 |

| 75 | 376100 |

| 100 | 501200 |

| 125 | 624500 |

| 150 | 752300 |

| r² | 0.9998 |

Accuracy (Recovery)

Accuracy is the closeness of the test results obtained by the method to the true value. It is assessed using a minimum of nine determinations over a minimum of three concentration levels covering the specified range.

-

Protocol: Spike a placebo mixture with the analyte at three concentration levels (e.g., 80%, 100%, 120% of the working concentration). Prepare each level in triplicate.

-

Data Analysis: Calculate the percentage recovery for each sample.

-

Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% at each concentration level.

Table of Representative Accuracy Data:

| Spike Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | % Recovery |

| 80% | 80.0 | 79.5 | 99.4% |

| 100% | 100.0 | 100.8 | 100.8% |

| 120% | 120.0 | 119.3 | 99.4% |

| Mean Recovery | 99.9% |

Precision

Precision is the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels: Repeatability and Intermediate Precision.

-

Repeatability (Intra-assay Precision):

-

Protocol: Analyze six replicate preparations of the sample at 100% of the test concentration on the same day, with the same analyst and instrument.

-

Acceptance Criteria: The RSD of the results should be ≤ 2.0%.

-

-

Intermediate Precision (Inter-assay Precision):

-

Protocol: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

-

Acceptance Criteria: The RSD of the combined results from both days should be ≤ 2.0%.

-

Table of Representative Precision Data:

| Parameter | Day 1 / Analyst 1 | Day 2 / Analyst 2 |

| Number of Replicates | 6 | 6 |

| Mean Assay (%) | 99.8% | 100.3% |

| RSD (%) | 0.85% | 0.91% |

| Overall Mean (%) | \multicolumn{2}{ | c |

| Overall RSD (%) | \multicolumn{2}{ | c |

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

-

LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

-

Protocol (Based on Signal-to-Noise Ratio): Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1 for LOD and 10:1 for LOQ.

Workflow Diagrams

Method Development Workflow

Caption: A streamlined workflow for HPLC method development.

Method Validation Process

Caption: Key parameters for method validation per ICH Q2(R1).

Conclusion

The HPLC method detailed in this application note is demonstrated to be a reliable and robust tool for the quantitative analysis of 4-(Cyclopropylmethoxy)pyrimidine. The isocratic reversed-phase separation on a C18 column with UV detection is straightforward, efficient, and suitable for routine use in a quality control environment. The comprehensive validation protocol confirms that the method is specific, linear, accurate, and precise, adhering to the stringent requirements of the ICH Q2(R1) guideline.

References

-

MedCrave. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. MedCrave online. [Link]

-

ICH. (1996). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

-

US Pharmacopeia. <621> CHROMATOGRAPHY. [Link]

-

PubMed Central. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. [Link]

-

PubChem. 4-Methoxypyrimidine. [Link]

-

U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

-

ICH. Quality Guidelines. [Link]

-

Agilent. (2024). Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective. [Link]

-

ResearchGate. (2020). Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. [Link]

-

ResearchGate. (2018). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). [Link]

-

LCGC. HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]

-

AZoM. (2023). What the New USP Chapter <621> Guidelines Mean for Your HPLC Analysis. [Link]

-

European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

-

ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

-

ChromachemLabs. (2020). System suitability Requirements for a USP HPLC Method - Tips & Suggestions. [Link]

Sources

- 1. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Page loading... [guidechem.com]

- 5. usp.org [usp.org]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]

- 8. database.ich.org [database.ich.org]

- 9. fda.gov [fda.gov]

- 10. ema.europa.eu [ema.europa.eu]

High-Sensitivity LC-MS/MS Method for the Quantification of 4-(Cyclopropylmethoxy)pyrimidine

Topic: LC-MS method for 4-(Cyclopropylmethoxy)pyrimidine Content Type: Application Note & Protocol

Abstract This application note details a robust, high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the analysis of 4-(Cyclopropylmethoxy)pyrimidine (CAS: 17714-03-3), a critical intermediate in the synthesis of bioactive pharmaceutical ingredients. The method utilizes Electrospray Ionization (ESI) in positive mode, coupled with Reverse-Phase Chromatography (RPC) on a C18 stationary phase. This guide addresses the specific analytical challenges of pyrimidine ethers, including polar retention and fragmentation stability, providing a self-validating workflow suitable for impurity profiling and pharmacokinetic studies.

Introduction & Analytical Context

4-(Cyclopropylmethoxy)pyrimidine (

Analytical Challenges

-

Polarity & Retention: The pyrimidine ring is highly polar, potentially leading to poor retention on standard C18 columns if the organic content is too high at the start of the gradient.

-

Ionization Efficiency: While the nitrogen atoms facilitate protonation (

), the ether linkage is susceptible to in-source fragmentation if ionization energies are too high. -

Matrix Interference: In biological matrices, endogenous pyrimidines can interfere. High-selectivity MRM (Multiple Reaction Monitoring) is required to distinguish the analyte from background noise.

Method Development Strategy (The "Why")

Chromatographic Separation[1]

-

Column Choice: A C18 column is selected to leverage the hydrophobic interaction with the cyclopropyl tail, ensuring adequate retention away from the solvent front. A Phenyl-Hexyl column is a viable alternative if orthogonal selectivity is needed for aromatic impurities.

-

Mobile Phase: An acidic mobile phase (0.1% Formic Acid) is mandatory. It serves two purposes:

-

pH Control: Keeps the pyrimidine nitrogens protonated (

), preventing peak tailing caused by interaction with residual silanols. -

Ionization: Provides the protons necessary for abundant

generation in ESI.

-

Mass Spectrometry (MS/MS)

-

Ionization Source: ESI Positive mode is preferred over APCI due to the compound's polarity and basicity.

-

Fragmentation Pathway: The primary fragmentation channel involves the cleavage of the ether bond.

-

Precursor:

151.1 ( -

Primary Fragment (Quantifier):

97.0 (Protonated 4-hydroxypyrimidine core, resulting from the loss of the cyclopropylmethyl group -

Secondary Fragment (Qualifier):

55.1 (Cyclopropylmethyl cation).

-

Experimental Protocol (The "How")

Materials & Reagents[2]

-

Analyte: 4-(Cyclopropylmethoxy)pyrimidine (Reference Standard, >98% purity).[1]

-

Internal Standard (IS): 4-(Benzyloxy)pyrimidine or stable isotope-labeled analog (

-analog preferred). -

Solvents: LC-MS Grade Acetonitrile (ACN), Water, and Formic Acid (FA).

Sample Preparation[2]

-

Stock Solution: Dissolve 1 mg of analyte in 1 mL of Methanol (1 mg/mL). Store at -20°C.

-

Working Standard: Dilute Stock to 1 µg/mL in Mobile Phase A:B (90:10).

-

Matrix Extraction (Plasma/Serum):

-

Aliquot 50 µL sample.

-

Add 150 µL cold ACN containing Internal Standard (Protein Precipitation).

-

Vortex for 30s, Centrifuge at 10,000 x g for 10 min.

-

Inject 5 µL of the supernatant.

-

LC-MS/MS Conditions

Table 1: Liquid Chromatography Parameters

| Parameter | Setting |

| System | UHPLC (e.g., Agilent 1290 / Waters Acquity) |

| Column | Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) |

| Column Temp | 40°C |

| Flow Rate | 0.4 mL/min |

| Injection Vol | 2 - 5 µL |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

Table 2: Gradient Profile

| Time (min) | % Mobile Phase B | Event |

| 0.00 | 5% | Loading |

| 0.50 | 5% | Isocratic Hold |

| 3.50 | 95% | Elution Ramp |

| 4.50 | 95% | Wash |

| 4.60 | 5% | Re-equilibration |

| 6.00 | 5% | End of Run |

Table 3: Mass Spectrometry Parameters (Sciex/Thermo Equivalent)

| Parameter | Setting |

| Ion Source | ESI Positive (Turbo Ion Spray) |

| Spray Voltage | 4500 - 5500 V |

| Source Temp | 500°C |

| Curtain Gas | 30 psi |

| Collision Gas | Medium |

Table 4: MRM Transitions

| Analyte | Precursor ( | Product ( | DP (V) | CE (eV) | Role |

| 4-(Cyclopropylmethoxy)pyrimidine | 151.1 | 97.0 | 60 | 25 | Quantifier |

| 151.1 | 55.1 | 60 | 35 | Qualifier | |

| 151.1 | 41.0 | 60 | 45 | Qualifier |

Analytical Workflow Visualization

The following diagram illustrates the logical flow of the analytical method, from sample preparation to data processing, highlighting critical decision points.

Figure 1: End-to-end LC-MS/MS workflow for 4-(Cyclopropylmethoxy)pyrimidine analysis, including feedback loop for System Suitability Testing (SST).

Method Validation (Self-Validating System)

To ensure the method is a "self-validating system," the following criteria must be met for every analytical run. This approach aligns with ICH M10 guidelines for bioanalytical method validation.

System Suitability Tests (SST)

Before analyzing unknown samples, inject the Working Standard (1 µg/mL) six times.

-

Retention Time Stability: CV < 2.0%.

-

Peak Area Precision: CV < 5.0%.

-

Peak Tailing Factor: 0.8 <

< 1.2. Note: If tailing > 1.2, replace the mobile phase with fresh formic acid to ensure pH suppression of silanols.

Linearity & Range

-

Calibration Curve: 1 ng/mL to 1000 ng/mL (7 points).

-

Weighting:

linear regression is recommended to account for heteroscedasticity in ESI data. -

Acceptance:

; Accuracy of standards ±15% (±20% at LLOQ).

Matrix Effect Evaluation

Compare the peak area of the analyte spiked into extracted blank matrix (

-

Matrix Factor (MF):

. -

Action: If MF < 0.8 (Ion Suppression) or > 1.2 (Enhancement), increase the dilution factor or switch to a stable isotope-labeled Internal Standard to compensate.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Sensitivity | Ion suppression or poor spray stability. | Check source position; ensure mobile phase organic content is high enough during elution (>40% B) for efficient desolvation. |

| Peak Tailing | Secondary interactions with silanols. | Increase Formic Acid to 0.2% or switch to Ammonium Formate (5mM, pH 3.0). |

| Carryover | Analyte sticking to injector needle. | Use a needle wash solution of 50:50 Methanol:Isopropanol + 0.1% FA. |

| Drifting RT | Column equilibration issue. | Increase re-equilibration time from 1.4 min to 3.0 min between runs. |

References

-

Guideline on Bioanalytical Method Validation M10. International Council for Harmonisation (ICH), 2019. [Link]

-

Mass Spectrometry of Pyrimidines. NIST Chemistry WebBook, SRD 69. National Institute of Standards and Technology. [Link]

-

LC-MS/MS Method Development for Pharmaceuticals. Agilent Technologies Technical Overview. [Link]

-

Optimization of LC-MS/MS for Basic Compounds. Waters Corporation Application Note. [Link]

Sources

Application Notes and Protocols for the Synthesis and Derivatization of 4-(Cyclopropylmethoxy)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details the experimental protocols for the synthesis and subsequent derivatization of 4-(cyclopropylmethoxy)pyrimidine, a valuable scaffold in medicinal chemistry. The protocols provided herein are designed to be robust and reproducible, offering clear, step-by-step instructions for the synthesis of the core molecule and its functionalization through key reactions such as halogenation, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination. The underlying chemical principles and rationale for the chosen experimental conditions are also discussed to provide a deeper understanding of the synthetic transformations.

Introduction

The pyrimidine nucleus is a cornerstone in the design of biologically active molecules, with its derivatives exhibiting a wide range of therapeutic properties. The introduction of a cyclopropylmethoxy group at the 4-position of the pyrimidine ring can significantly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, making it an attractive moiety for drug discovery programs. This document provides a detailed guide for the synthesis of 4-(cyclopropylmethoxy)pyrimidine and its further derivatization, enabling the generation of diverse chemical libraries for screening and lead optimization.

I. Synthesis of 4-(Cyclopropylmethoxy)pyrimidine

The synthesis of 4-(cyclopropylmethoxy)pyrimidine is achieved through a nucleophilic aromatic substitution (SNAr) reaction, a fundamental transformation in heterocyclic chemistry. The electron-deficient nature of the pyrimidine ring facilitates the displacement of a suitable leaving group, such as a halide, by a nucleophile. In this protocol, the readily available 4-chloropyrimidine serves as the starting material, and the cyclopropylmethoxide anion, generated in situ from cyclopropylmethanol and a strong base, acts as the nucleophile.

Reaction Scheme:

Strategic Significance: The "Cyclopropyl Effect" in Drug Design

Technical Application Note: Optimizing the Synthesis and Utilization of 4-(Cyclopropylmethoxy)pyrimidine in Medicinal Chemistry

In modern medicinal chemistry, 4-(Cyclopropylmethoxy)pyrimidine (4-CMP) represents more than a simple building block; it is a strategic scaffold used to modulate physicochemical properties (Lipinski’s Rule of 5) and metabolic stability.

Why this specific intermediate?

-

Metabolic Shielding: The cyclopropyl group acts as a "metabolic bumper." Unlike standard isopropyl or ethyl ethers, the strained cyclopropyl ring is resistant to Cytochrome P450 (CYP) oxidation. This extends the half-life (

) of the parent drug. -

Lipophilicity Modulation: The cyclopropylmethoxy ether provides a rigid, lipophilic extension that fills hydrophobic pockets in kinase domains (e.g., JAK, VEGFR) without the entropic penalty of flexible alkyl chains.

-

Electronic Tuning: The electron-donating nature of the alkoxy group at the 4-position of the pyrimidine ring enriches electron density, modulating the basicity of the ring nitrogens and influencing hydrogen bond acceptor capability.

Synthetic Protocols: Validated Methodologies

The synthesis of 4-CMP relies primarily on Nucleophilic Aromatic Substitution (

Method A: Base-Mediated (Standard Protocol)

Best for: Gram-scale synthesis, robust substrates.

Reagents:

-

Substrate: 4-Chloropyrimidine (or 4,6-dichloropyrimidine for bifunctional scaffolds).

-

Nucleophile: Cyclopropylmethanol (CPM).

-

Base: Sodium Hydride (60% dispersion in oil) or Potassium tert-butoxide (

-BuOK). -

Solvent: Anhydrous THF or DMF.

Step-by-Step Protocol:

-

Activation: In a flame-dried 3-neck flask under Nitrogen (

), suspend NaH (1.2 equiv) in anhydrous THF at -

Alkoxide Formation: Add Cyclopropylmethanol (1.1 equiv) dropwise. Caution: Hydrogen gas evolution. Stir for 30 minutes at

until gas evolution ceases. -

Addition: Add 4-Chloropyrimidine (1.0 equiv) dissolved in minimal THF dropwise to the alkoxide solution.

-

Critical Control Point: Maintain temperature

during addition to prevent exotherms that favor side reactions.

-

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by LC-MS (Target M+H: ~151.08 Da).

-

Quench: Cool to

. Quench carefully with saturated -

Workup: Extract with EtOAc (

). Wash combined organics with brine, dry over

Method B: Mitsunobu Reaction (Alternative)

Best for: Substrates sensitive to strong bases.

-

Reagents: 4-Hydroxypyrimidine (Pyrimidin-4-one), CPM,

, DIAD/DEAD. -

Conditions: THF,

to RT. -

Note: This method often favors N-alkylation (forming the pyrimidone) over O-alkylation due to the oxophilic nature of phosphorous vs the tautomeric preference of the pyrimidine. Method A is generally preferred for O-alkylation.

Optimization & Troubleshooting Guide

The following table summarizes the impact of reaction variables on the Yield and Regioselectivity (O- vs N-alkylation).

| Variable | Condition | Outcome | Recommendation |

| Base Strength | High Yield, Fast Rate | Preferred. Ensures complete deprotonation of alcohol. | |

| Slow Rate, Incomplete | Use only if substrate has base-sensitive esters. | ||

| Solvent | THF | Good Solubility, Easy Workup | Standard. |

| DMF | Faster Rate ( | Use for unreactive chloropyrimidines; requires aqueous wash to remove. | |

| Temperature | Degradation / N-alkylation | Avoid heating unless steric bulk is high. | |

| Leaving Group | Chloride (-Cl) | Good Reactivity | Standard. |

| Methylsulfone ( | Excellent Reactivity | Use if -Cl is unreactive. |

Mechanistic Visualization

The

Figure 1: The reaction proceeds via a resonance-stabilized Meisenheimer complex.[1][2] The ability of the pyrimidine ring to stabilize the negative charge facilitates the displacement of the chloride.

Quality Control: Differentiating O- vs N-Alkylation

A common analytical challenge is distinguishing the desired O-alkyl ether from the thermodynamic N-alkyl pyrimidone byproduct.

Protocol for Structural Confirmation:

-

1H NMR Diagnostic:

-

O-Alkylation (Desired): The methylene protons (

) typically appear as a doublet at -

N-Alkylation (Byproduct): The methylene protons attached to Nitrogen (

) appear downfield at

-

-

13C NMR:

-

O-Ether: The Carbon attached to Oxygen appears at ~70-75 ppm .

-

N-Alkyl: The Carbonyl carbon (C=O) of the pyrimidone appears at ~160-170 ppm .

-

Safety & Handling

-

Cyclopropylmethanol (CPM): While less volatile than methanol, CPM can be toxic. Specific care must be taken as cyclopropyl groups can undergo metabolic ring-opening to form reactive aldehydes in vivo (though less relevant during synthesis).

-

Reaction Exotherms: The deprotonation of CPM by NaH releases Hydrogen gas (

). Ensure adequate ventilation and inert atmosphere (

References

-

Jadhav, S. D., & Singh, A. (2017).[4] Synthesis of pyrimidines via oxidative annulation. Organic Letters, 19(20), 5673-5676.

-

BenchChem. (2025).[2] A Comparative Analysis of Reactivity: 2-Chloropyrimidines vs. 4-Chloropyrimidines in Nucleophilic Aromatic Substitution.

-

Scientific Update. (2020). The Cyclopropyl Group in Medicinal Chemistry: Metabolic Stability and Lipophilicity.

-

Synblock. (2023). Product Data: 4-Chloro-6-(cyclopropylmethoxy)pyrimidine (CAS 1249603-83-5).[5]

-

Hypha Discovery. (2021). Metabolism of cyclopropyl groups: Blocking oxidation sites.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 4-(Cyclopropylmethoxy)pyrimidine Synthesis

Topic: Yield Optimization & Troubleshooting for Pyrimidine Ether Synthesis Ticket Status: Open Assigned Specialist: Senior Application Scientist

Introduction: The Reaction Landscape

You are synthesizing 4-(cyclopropylmethoxy)pyrimidine via a Nucleophilic Aromatic Substitution (

The Core Reaction:

This guide treats your synthesis as a system. We will optimize the inputs (reagents) to maximize the output (yield) while suppressing system errors (side reactions).

Module 1: The "Gold Standard" Protocol

Do not rely on generic

Optimized Experimental Workflow

| Parameter | Recommendation | Technical Rationale |

| Stoichiometry | 1.0 eq Pyrimidine : 1.2 eq Alcohol : 1.5 eq Base | Slight excess of alkoxide drives the equilibrium. Excess base scavenges HCl if starting with chloropyrimidine hydrochloride salt. |

| Base | NaH (60% in oil) or KOtBu | Carbonates ( |

| Solvent | Anhydrous THF (0°C to RT) | THF solubilizes the intermediate alkoxide well. DMF is a backup but complicates workup due to high boiling point. |

| Temperature | Start 0°C | Control exotherm initially. High heat (>80°C) promotes decomposition of the pyrimidine ring. |

| Atmosphere | Strict Argon/Nitrogen | CRITICAL: Moisture causes hydrolysis to 4-hydroxypyrimidine (inactive dead-end). |

Step-by-Step Procedure

-

Alkoxide Formation: In a flame-dried flask under Argon, suspend NaH (1.5 eq) in anhydrous THF . Cool to 0°C.

-

Nucleophile Activation: Add Cyclopropylmethanol (1.2 eq) dropwise. Stir 15–30 min until gas evolution ceases. Note: This pre-forms the sodium alkoxide, increasing nucleophilicity.

-

Substrate Addition: Add 4-Chloropyrimidine (1.0 eq) (dissolved in minimal THF) dropwise at 0°C.

-

Senior Scientist Note: If using 4-Chloropyrimidine HCl salt , increase base to 2.5 eq to neutralize the salt first.

-

-

Reaction: Warm to Room Temperature (RT). Monitor by TLC/LCMS. If <50% conversion after 2h, heat to 50°C.

-

Quench: Cool to 0°C. Quench carefully with sat.

or water.[1] -

Workup: Extract with EtOAc. Wash organic layer with Brine (

). Dry over

Module 2: Troubleshooting & Diagnostics

Use the following logic tree to diagnose yield failures.

Visualizing the Troubleshooting Logic

Caption: Diagnostic logic flow for identifying the root cause of yield loss in pyrimidine ether synthesis.

Ticket #001: The "Mystery White Solid" (Hydrolysis)

Symptom: You isolated a white solid that is insoluble in organic solvents but soluble in water/base. NMR shows loss of the cyclopropyl group or broad peaks. Root Cause: Formation of 4-hydroxypyrimidine (tautomerizes to pyrimidin-4(3H)-one).

-

Mechanism: Water competes with cyclopropylmethanol. Hydroxide is a better nucleophile than your alcohol.

-

Solution:

-

Ensure reagents are dry. Cyclopropylmethanol is hygroscopic; dry it over molecular sieves (3Å) for 24h before use.

-

Switch to KOtBu in THF . Commercial KOtBu is often drier than aged NaH.

-

Ticket #002: Incomplete Conversion

Symptom: 40% Starting material remains after 24h. Root Cause: 4-Chloropyrimidine is moderately reactive, but not "hyper-reactive" like 2,4-dichloropyrimidine at the 4-position [2]. Solution:

-

Catalysis: Add 10 mol% DABCO or DMAP . These form a highly reactive quaternary ammonium intermediate that is more susceptible to alkoxide attack than the chloride.

-

Alternative Leaving Group: If the chloride is too sluggish, convert the starting material to 4-(methylsulfonyl)pyrimidine . The sulfone is a significantly better leaving group for

[3].

Module 3: Purification Strategy

The target, 4-(cyclopropylmethoxy)pyrimidine, is a lipophilic ether.

-

Acid/Base Extraction (The "Self-Cleaning" Method):

-

The product is basic (pyrimidine nitrogen).

-

Step A: Extract reaction mixture into EtOAc.

-

Step B: Wash EtOAc with 1M HCl . The product protonates and moves to the aqueous layer. Impurities (unreacted alcohol, non-basic tars) stay in EtOAc.

-

Step C: Separate aqueous layer, neutralize with NaOH or NaHCO3 until pH > 9.

-

Step D: Extract back into EtOAc or DCM.

-

Result: High purity without column chromatography.

-

-

Chromatography:

-

If Acid/Base fails (due to acid sensitivity of the cyclopropyl ring—rare but possible), use Silica Gel.

-

Eluent: 0-5% MeOH in DCM. Pyrimidines often streak; add 1%

to the eluent to sharpen peaks.

-

FAQ: Frequently Asked Questions

Q: Can I use the cyclopropylmethanol as the solvent? A: Yes, but it is wasteful. Using it as a solvent (neat) with NaH drives the reaction very fast due to high concentration (Le Chatelier's principle), but cyclopropylmethanol is relatively expensive compared to THF. If you have bulk supply, this is an excellent way to ensure 100% conversion.

Q: Is the cyclopropyl ring stable to these conditions?

A: Yes. Cyclopropyl rings are sensitive to strong acid (ring opening), but they are robust under the basic

Q: Why is 4-chloropyrimidine preferred over 2-chloropyrimidine?

A: Electronic activation. The C4 position is more electron-deficient than C2, making the

References

-

Mechanism of

in Pyrimidines: -

Regioselectivity and Reactivity

-

Leaving Group Optimization (Sulfones)

Sources

- 1. preprints.org [preprints.org]

- 2. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]